molecular formula C9H13N3O2 B13074799 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13074799
M. Wt: 195.22 g/mol
InChI Key: RYYRBPYHGNVJEU-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a compound with a unique structure that combines an amino group, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate pyrazole derivative with an amino group and a carboxylic acid group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide
  • 4-Hydroxy-2-quinolones
  • 1,3,4-Oxadiazole analogues

Comparison: Compared to similar compounds, 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-amino-1-(3-methylbut-2-enyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)3-4-12-5-7(10)8(11-12)9(13)14/h3,5H,4,10H2,1-2H3,(H,13,14)

InChI Key

RYYRBPYHGNVJEU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=C(C(=N1)C(=O)O)N)C

Origin of Product

United States

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